(2S)-Pentan-2-yl 3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-Pentan-2-yl 3-methylbutanoate: is an organic compound classified as an ester. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is derived from the esterification of (2S)-pentan-2-ol and 3-methylbutanoic acid. It is often used in the flavor and fragrance industry due to its fruity aroma.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Pentan-2-yl 3-methylbutanoate typically involves the esterification reaction between (2S)-pentan-2-ol and 3-methylbutanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
(2S)-Pentan-2-ol+3-methylbutanoic acidH2SO4(2S)-Pentan-2-yl 3-methylbutanoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of immobilized acid catalysts can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2S)-Pentan-2-yl 3-methylbutanoate can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation of the ester can lead to the formation of carboxylic acids and ketones.
Reduction: Reduction of the ester can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding alcohols.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (2S)-pentan-2-ol and 3-methylbutanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Hydrolysis: (2S)-Pentan-2-ol, 3-methylbutanoic acid
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-Pentan-2-yl 3-methylbutanoate is used as a model compound in the study of esterification and hydrolysis reactions. It is also employed in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the metabolic pathways of esters in living organisms. It serves as a substrate for enzymes involved in ester hydrolysis and synthesis.
Medicine: While not directly used as a drug, this compound is studied for its potential therapeutic properties, particularly in the development of prodrugs that can release active pharmaceutical ingredients upon hydrolysis.
Industry: The compound is widely used in the flavor and fragrance industry due to its fruity aroma. It is also used as an intermediate in the synthesis of other esters and organic compounds.
Wirkmechanismus
The primary mechanism of action of (2S)-Pentan-2-yl 3-methylbutanoate involves its hydrolysis by esterases, enzymes that catalyze the breakdown of esters into their corresponding alcohols and acids. The hydrolysis reaction is as follows:
(2S)-Pentan-2-yl 3-methylbutanoate+H2OEsterase(2S)-Pentan-2-ol+3-methylbutanoic acid
The molecular targets of this compound are the esterases, which are found in various tissues and organs. The hydrolysis products, (2S)-pentan-2-ol and 3-methylbutanoic acid, can then participate in further metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl butanoate: Another ester with a fruity aroma, commonly used in the flavor and fragrance industry.
Ethyl butanoate: Similar to methyl butanoate but with a slightly different aroma profile.
Propyl butanoate: Another ester with a fruity scent, used in similar applications.
Uniqueness: (2S)-Pentan-2-yl 3-methylbutanoate is unique due to its specific stereochemistry, which can influence its aroma and reactivity. The presence of the (2S)-configuration in the pentan-2-yl group distinguishes it from other esters with similar structures but different stereochemistry.
Eigenschaften
CAS-Nummer |
597550-02-2 |
---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
[(2S)-pentan-2-yl] 3-methylbutanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-9(4)12-10(11)7-8(2)3/h8-9H,5-7H2,1-4H3/t9-/m0/s1 |
InChI-Schlüssel |
DUJBVANUBSYWGF-VIFPVBQESA-N |
Isomerische SMILES |
CCC[C@H](C)OC(=O)CC(C)C |
Kanonische SMILES |
CCCC(C)OC(=O)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.